molecular formula C15H16ClN3O2 B2360262 6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide CAS No. 1423731-99-0

6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide

Cat. No.: B2360262
CAS No.: 1423731-99-0
M. Wt: 305.76
InChI Key: MYDHGDGSSXWWEP-UHFFFAOYSA-N
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Description

6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring and a carbohydrazide group at the 3rd position, which is further substituted with a 3,3-dicyclopropylprop-2-enoyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Chloro Group: The chloro group can be introduced at the 6th position of the pyridine ring using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the pyridine derivative with hydrazine hydrate under reflux conditions.

    Substitution with 3,3-Dicyclopropylprop-2-enoyl Moiety: The final step involves the reaction of the carbohydrazide derivative with 3,3-dicyclopropylprop-2-enoyl chloride in the presence of a base like triethylamine to yield the desired compound.

Industrial Production Methods

Industrial production of 6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide can be compared with other similar compounds, such as:

    6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide: Similar structure but different substituents.

    6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide: Different functional groups on the pyridine ring.

The uniqueness of 6-chloro-N’-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of the 3,3-dicyclopropylprop-2-enoyl moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-N'-(3,3-dicyclopropylprop-2-enoyl)pyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-13-6-5-11(8-17-13)15(21)19-18-14(20)7-12(9-1-2-9)10-3-4-10/h5-10H,1-4H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDHGDGSSXWWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=CC(=O)NNC(=O)C2=CN=C(C=C2)Cl)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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